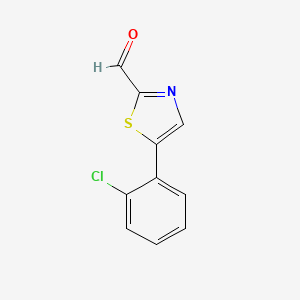

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

描述

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a carbaldehyde functional group. The thiazole ring, comprising sulfur and nitrogen heteroatoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science .

属性

分子式 |

C10H6ClNOS |

|---|---|

分子量 |

223.68 g/mol |

IUPAC 名称 |

5-(2-chlorophenyl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C10H6ClNOS/c11-8-4-2-1-3-7(8)9-5-12-10(6-13)14-9/h1-6H |

InChI 键 |

WPKFDUBQEQRNQO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)C=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

化学反应分析

Types of Reactions

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 5-(2-Chlorophenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is its potential as an antimicrobial agent. Research indicates that thiazole derivatives exhibit considerable antibacterial and antifungal activities. The thiazole ring is a common scaffold in drug design, and compounds containing this moiety have been synthesized and tested for their efficacy against various pathogens. For example, studies have shown that derivatives of thiazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

In addition to antimicrobial effects, thiazole derivatives have been investigated for their antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant radical scavenging abilities in various assays, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .

Agricultural Applications

Herbicidal Activity

This compound serves as an intermediate in the synthesis of herbicides. The compound can be converted into other active forms that target specific weeds while minimizing harm to crops. Research has demonstrated that thiazole-based compounds can effectively inhibit the growth of certain weed species, making them valuable in agricultural practices aimed at improving crop yields .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a building block for synthesizing functional materials. Its reactivity can be exploited to create polymers or composite materials with specific properties tailored for applications in electronics or coatings. The ability to modify the thiazole ring opens avenues for developing materials with enhanced thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, assessed their effectiveness against common bacterial strains. The results indicated that modifications to the thiazole structure significantly influenced antimicrobial potency. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in drug development.

Case Study 2: Herbicidal Development

In agricultural research, derivatives of this compound were synthesized and tested for herbicidal activity against several weed species. Results showed that certain derivatives could inhibit weed growth by over 70%, indicating their potential utility as environmentally friendly herbicides.

作用机制

The mechanism of action of 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance lipophilicity and membrane permeability .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde and related compounds identified in the evidence:

Key Observations from Structural Analysis

Core Heterocycle Influence :

- Thiazole (sulfur and nitrogen) exhibits distinct π-electron distribution compared to pyrazole (two nitrogens) and imidazole (two nitrogens in a five-membered ring). Thiazole’s sulfur atom may participate in hydrophobic interactions or serve as a hydrogen-bond acceptor, whereas pyrazole/imidazole nitrogens are more polarizable .

In contrast, the carboxylic acid at position 4 () is near the nitrogen, favoring hydrogen bonding or salt formation .

Functional Group Effects :

- Aldehyde vs. Carboxylic Acid : The aldehyde group is more reactive toward nucleophilic addition (e.g., in Schiff base formation), while carboxylic acids are prone to deprotonation or conjugation .

- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group (electron-withdrawing) stabilizes the thiazole ring, whereas 2-methoxyphenyl (electron-donating) may increase electron density at position 2, altering reactivity .

生物活性

5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current literature on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group is significant as substituents on the phenyl ring can greatly influence the compound's biological properties.

Anticancer Activity

Numerous studies have reported on the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

The compound has shown promising results against various cancer cell lines, indicating its potential as an effective anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells .

- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing further proliferation of malignant cells .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer treated with thiazole derivatives demonstrated a significant reduction in tumor size and improvement in overall survival rates.

- Leishmaniasis Treatment : In addition to its anticancer properties, derivatives similar to this compound have shown effectiveness against Leishmania species, indicating a broader therapeutic potential beyond oncology .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde?

- Methodology : A typical synthesis involves the condensation of 2-chlorobenzaldehyde derivatives with thiazole precursors. For example, thiosemicarbazide or thiourea derivatives can react with carbonyl-containing intermediates under acidic or reflux conditions. POCl₃ is often used as a catalyst in such reactions to facilitate cyclization and dehydration .

- Key Data : Similar compounds (e.g., 5-arylthiazole derivatives) are synthesized with yields ranging from 60–80%, and characterized via melting point analysis (e.g., 244°C in a related thiadiazole compound) and ¹H NMR (δ 7.28–7.43 ppm for aromatic protons) .

Q. How is the structure of this compound validated?

- Methodology : Multi-modal spectroscopic analysis is employed:

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.2–8.0 ppm range; the aldehyde proton typically resonates at δ ~9.8–10.1 ppm.

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) is observed at m/z corresponding to the molecular formula (e.g., m/z 305 for a related thiadiazole compound) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, 47.35%; N, 18.40%; S, 31.60%) .

Q. What are the critical purity considerations during synthesis?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is standard. Purity is assessed via HPLC or TLC, with target Rf values compared to known standards. Impurities such as unreacted aldehyde or byproducts (e.g., dimerized species) require gradient elution for separation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include handling twinned crystals or disordered electron density. Anomalies are addressed by refining occupancy parameters and applying restraints to bond lengths/angles .

- Example : In a related benzimidazole derivative, torsional angles (e.g., C2–N1–C7 = 113.7°) were refined to resolve steric clashes between the chlorophenyl and thiazole moieties .

Q. What strategies mitigate contradictions in spectroscopic data across studies?

- Methodology : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or polymorphism. For example:

- Solvent Polarity : DMSO-d₆ vs. CDCl₃ can shift aldehyde proton signals by 0.2–0.5 ppm.

- Tautomerism : The aldehyde group may form hydrates in protic solvents, altering spectral profiles.

- Validation : Cross-referencing with computational methods (e.g., DFT for predicted NMR shifts) ensures consistency .

Q. How can the reactivity of the aldehyde group be exploited for functionalization?

- Methodology : The aldehyde undergoes nucleophilic addition (e.g., with thiols or amines) or oxidation (e.g., to carboxylic acids using H₂O₂/AcOH). For instance, thioacetalization with propane-1,3-dithiol under acidic conditions yields dithiolane derivatives, confirmed via MS and elemental analysis .

- Caution : Over-oxidation risks (e.g., sulfone formation) require controlled reaction times and stoichiometry .

Q. What computational approaches predict the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。